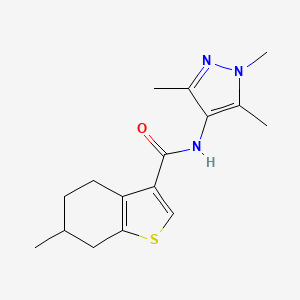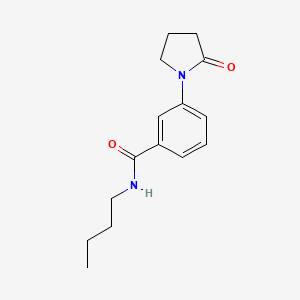![molecular formula C17H26N2O B4686224 3-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4686224.png)
3-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide
Overview
Description
3-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide, commonly known as MPHP, is a synthetic cathinone that belongs to the class of novel psychoactive substances. It is a potent stimulant that is structurally similar to other cathinones such as methcathinone and mephedrone. MPHP has gained popularity among recreational drug users due to its euphoric and stimulating effects. However, the scientific community has also shown interest in studying the chemical properties and potential applications of MPHP.
Mechanism of Action
MPHP acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by binding to and inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the stimulation of various brain regions, leading to the characteristic effects of MPHP.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects. Studies have shown that it can increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, increased sweating, and dry mouth. Additionally, MPHP has been shown to have effects on the immune system, with studies suggesting that it can modulate the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
MPHP has several advantages for use in lab experiments. Its potent stimulant effects make it useful for studying the dopaminergic system in the brain and its potential role in various neurological disorders. However, its high potential for abuse and dependence means that it must be used with caution and under strict regulations.
Future Directions
There are several potential future directions for research on MPHP. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological disorders. Additionally, there is interest in studying the long-term effects of MPHP use on the brain and its potential for addiction and dependence. Further research is also needed to fully understand the biochemical and physiological effects of MPHP and its potential applications in scientific research.
Scientific Research Applications
MPHP has been studied for its potential applications in scientific research. Studies have shown that MPHP has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that MPHP may have potential as a tool for studying the dopaminergic system in the brain.
properties
IUPAC Name |
3-(4-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15-5-7-16(8-6-15)9-10-17(20)18-11-4-14-19-12-2-3-13-19/h5-8H,2-4,9-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQMPADROZVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4686156.png)

![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B4686163.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4686169.png)
![N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4686172.png)

![N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4686188.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4686196.png)
![2-[4-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4686201.png)
![2-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686212.png)
![4-fluoro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4686220.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4686229.png)
![6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4686237.png)
![2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile](/img/structure/B4686243.png)